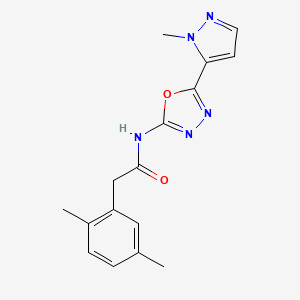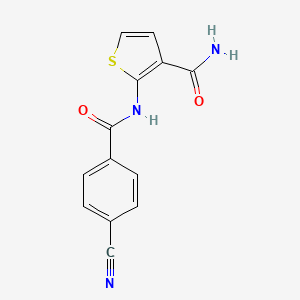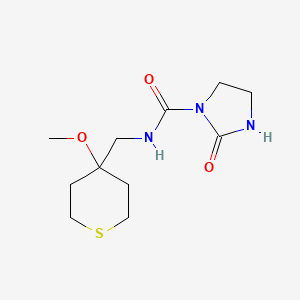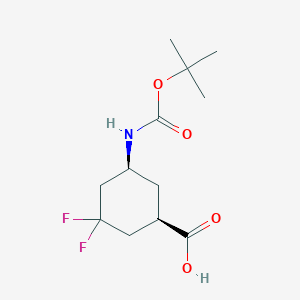
5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, commonly known as FPT, is a potent inhibitor of protein farnesyltransferase (PFT). PFT is an important enzyme that catalyzes the transfer of farnesyl group to proteins, which is a crucial step in the post-translational modification of many signaling proteins. FPT is a promising therapeutic agent and has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Triazole derivatives, including those structurally similar to 5-(2-fluorophenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. For example, research has shown that some 1,2,4-triazoles demonstrate good to moderate antimicrobial activity, indicating potential for development into antimicrobial agents (Bayrak et al., 2009).
Tyrosinase Inhibitory Activity
Compounds structurally related to the triazole have been synthesized and evaluated for their inhibitory effects on tyrosinase activity. These studies are important for the development of antityrosinase agents, which can be used in the treatment of hyperpigmentation disorders (Feng Yu et al., 2015).
Antitumor and Antioxidant Activities
Derivatives of 1,2,4-triazole have been examined for their predicted biological activity. Some derivatives, including those with similar structures, have demonstrated potential antitumor and antioxidant activities. This suggests their applicability in the development of new drugs with antitumor and antioxidant properties (O. Bigdan, 2021).
Interaction with Biological Molecules
The interactions of triazole derivatives with biological molecules, such as enzymes, have been studied. Understanding these interactions is crucial for the development of new therapeutic agents (P. Panini et al., 2014).
Analgesic Potential
Triazole compounds have been synthesized and evaluated for their analgesic activity. This research has the potential to lead to the development of new pain management drugs (Muhammad Zaheer et al., 2021).
Corrosion Inhibition
Some triazole derivatives are studied for their potential as corrosion inhibitors. This application is important in the field of industrial chemistry, where corrosion prevention is a critical concern (M. Yadav et al., 2013).
Inhibition of DNA Methylation
New 1,2,4-triazole thioether derivatives have been synthesized and studied as DNA methylation inhibitors, indicating a potential application in cancer therapy (T. R. Hovsepyan et al., 2018).
Propiedades
IUPAC Name |
3-[(2-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESMKDXVOAIXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)




![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)
